Angustione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Angustione is a natural β-diketone compound that has garnered interest due to its unique chemical properties and potential applications in various fields. It is known for its distinctive structure, which includes a cyclohexane ring with two ketone groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Angustione can be synthesized through the regioselective alkylation of enaminodiketones under the action of strong bases . The reaction conditions typically include the use of strong bases such as sodium methanolate and diisopropylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of strong bases and controlled reaction conditions are crucial for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Angustione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form dehydrothis compound.
Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.
Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong bases (e.g., sodium methanolate, diisopropylamine), oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound include dehydrothis compound, calythrone, and flavaspidic acid
Wissenschaftliche Forschungsanwendungen
Chemistry: Angustione is used as a precursor in the synthesis of other complex organic compounds.
Biology: Research has explored the biological activities of this compound and its derivatives, including potential antimicrobial and anti-inflammatory properties.
Medicine: this compound and its derivatives are being investigated for their potential therapeutic effects in treating various diseases.
Industry: this compound is used in the development of new materials and chemical processes due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of angustione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to angustione include dehydrothis compound, calythrone, and flavaspidic acid . These compounds share structural similarities with this compound but have different functional groups and properties.
Uniqueness of this compound
This compound is unique due to its specific β-diketone structure and the presence of a cyclohexane ring. This structure imparts distinct chemical properties that make this compound valuable in various applications. Its ability to undergo regioselective alkylation and form a variety of derivatives further highlights its uniqueness compared to similar compounds.
Eigenschaften
Molekularformel |
C11H16O3 |
---|---|
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
2-acetyl-4,4,6-trimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C11H16O3/c1-6-5-11(3,4)10(14)8(7(2)12)9(6)13/h6,8H,5H2,1-4H3 |
InChI-Schlüssel |
NZMPUCGPIWVSMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(=O)C(C1=O)C(=O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.